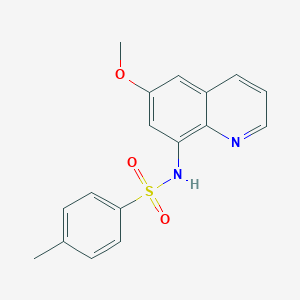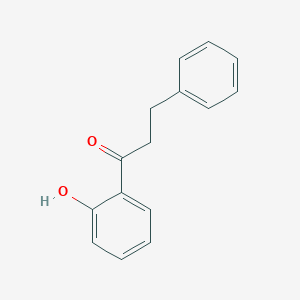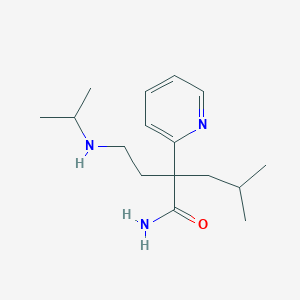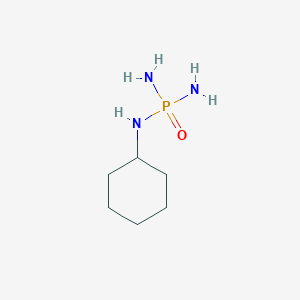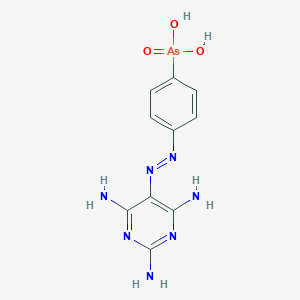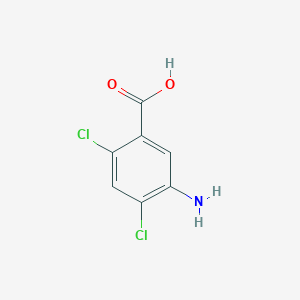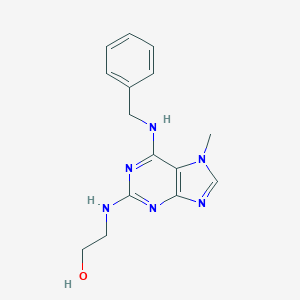
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine
Vue d'ensemble
Description
Introduction 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a compound that falls under the category of substituted purines. Substituted purines, including 6-benzylaminopurines, have been a subject of study due to their various biological activities and potential applications in medicine and agriculture.
Synthesis Analysis The synthesis of various substituted purines, including 6-benzylaminopurines, often involves reactions such as benzylation and alkylation. For instance, Kazunori Kazaoka et al. (2003) described the synthesis of various 6-substituted 9-benzyl-8-hydroxypurines, which are structurally related to 6-benzylaminopurines (Kazaoka, Sajiki, & Hirota, 2003). These syntheses often involve multi-step reactions starting from simpler purine analogs.
Molecular Structure Analysis The molecular structure of such compounds is characterized by the presence of purine as the core structure with various substituents. For example, Z. Trávníček et al. (2006) discussed zinc(II) complexes with potent inhibitors of cyclin-dependent kinases derived from 6-benzylaminopurine, indicating the complex molecular structures that can be formed with these purines (Trávníček, Kryštof, & Šipl, 2006).
Chemical Reactions and Properties Substituted purines, including 6-benzylaminopurines, can participate in various chemical reactions. The benzylation of 6-alkylthiopurines, as described by Z. Neiman and F. Bergmann (1967), is an example of how these compounds can undergo substitution reactions (Neiman & Bergmann, 1967). Additionally, the study of cytokinin-derived cyclin-dependent kinase inhibitors by L. Havlícek et al. (1997) provides insight into the biological activities and chemical properties of these compounds (Havlícek et al., 1997).
Applications De Recherche Scientifique
Inhibition of Cytokinin Metabolism : This compound inhibits cytokinin N-glucosylation in radish cotyledons, which may provide a new target for inhibitors of cytokinin N-glucosylation (Tao, Letham, Hocart, & Summons, 1991).
Induction of Bulbil Formation in Plants : Applied to stems, it induced or promoted bulbil formation and development in Lilium species (Iizuka, Takeuchi, Watanabe, & Bo, 1978).
Precursor to Purine Analogs : It serves as a precursor to purine analogs in various chemical reactions (Alves, Proença, & Booth, 1994).
Inhibition of Axillary Bud Growth : Related compound 6-methylpurine inhibits axillary bud growth in tobacco and retards the growth of buds activated with benzylaminopurine (Sharpe & Schaeffer, 1970).
Aiding in Nucleic Acid Isolation : Aqueous acidic hydrolysis of 6-methoxypurines, including derivatives, yields a complex mixture of products, aiding in the isolation of nucleic acid bases (Wong & Fuchs, 1974).
Cytostatic Activity : Derivative 6-(benzylamino)-9-deazapurine shows cytostatic activity in CCRF-CEM cells (Čapek et al., 2003).
Cancer Treatment Applications : 6α-methylpurine, a cytotoxic adenine analog, is potentially useful in gene therapy approaches for cancer treatment involving Escherichia coli purine nucleoside phosphorylase (Hassan et al., 2020; Hassan et al., 2016).
Cytotoxicity in Cancer Cells : Platinum(II) complexes with 6-benzylaminopurine derivatives show cytotoxicity against various cancer cells (Maloň et al., 2005).
Pesticide Residue Monitoring : An analytical method for 6-benzylaminopurine residue in agricultural commodities is applicable for pesticide residues monitoring (Lee et al., 2014).
Synthesis of Bioactive Compounds : Various derivatives of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine have shown biological activity, including as inhibitors of cyclin-dependent kinases and in the synthesis of bioisosteric isomers with antiviral properties (Trávníček et al., 2006; Fox et al., 1971; Kazaoka et al., 2003; Letham et al., 1978; Neiman & Bergmann, 1967; Tzeng et al., 1994; Havlícek et al., 1997).
Propriétés
IUPAC Name |
2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKMUDQRKXVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333581 | |
| Record name | Iso-Olomoucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine | |
CAS RN |
101622-50-8 | |
| Record name | Iso-Olomoucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



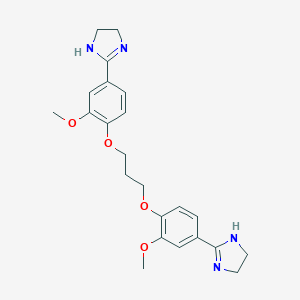
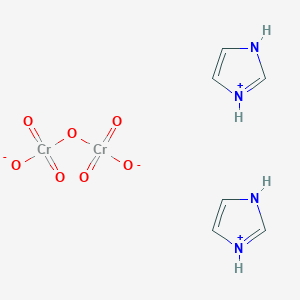
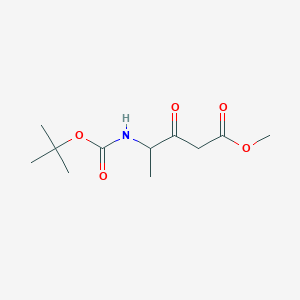
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)
